molecular formula C16H17BrN4O B15104676 3-(4-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

3-(4-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

Cat. No.: B15104676
M. Wt: 361.24 g/mol
InChI Key: CNPCMMPGYYPWOT-UHFFFAOYSA-N
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Description

3-(4-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide is a synthetic organic compound that features both indole and imidazole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the 4-position.

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Coupling Reaction: The brominated indole and the imidazole are then coupled through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Amidation: The final step involves the formation of the amide bond by reacting the coupled product with propanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the imidazole ring using reducing agents such as sodium borohydride.

    Substitution: The bromo group on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

3-(4-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and imidazole moieties can bind to active sites of enzymes, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide
  • 3-(4-fluoro-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide
  • 3-(4-methyl-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

Uniqueness

3-(4-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide is unique due to the presence of the bromo group, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C16H17BrN4O

Molecular Weight

361.24 g/mol

IUPAC Name

3-(4-bromoindol-1-yl)-N-[2-(1H-imidazol-5-yl)ethyl]propanamide

InChI

InChI=1S/C16H17BrN4O/c17-14-2-1-3-15-13(14)5-8-21(15)9-6-16(22)19-7-4-12-10-18-11-20-12/h1-3,5,8,10-11H,4,6-7,9H2,(H,18,20)(H,19,22)

InChI Key

CNPCMMPGYYPWOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCC(=O)NCCC3=CN=CN3)C(=C1)Br

Origin of Product

United States

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